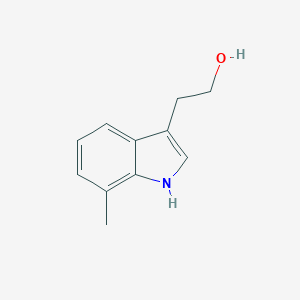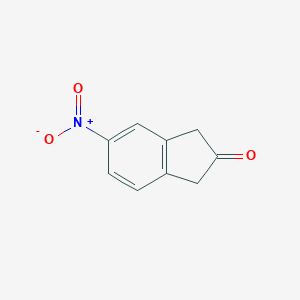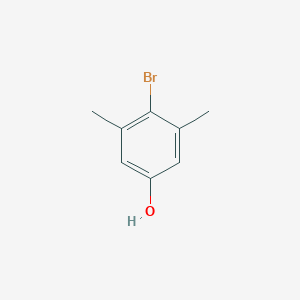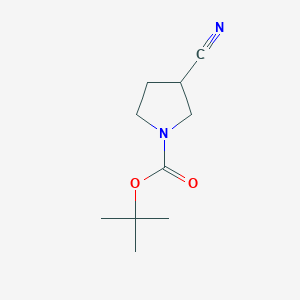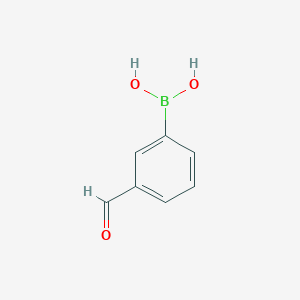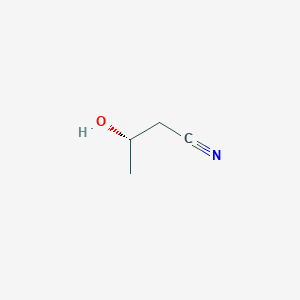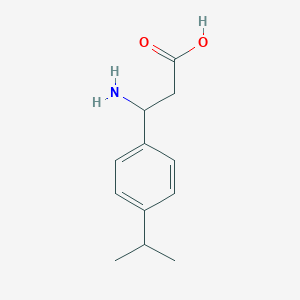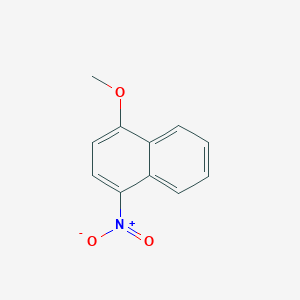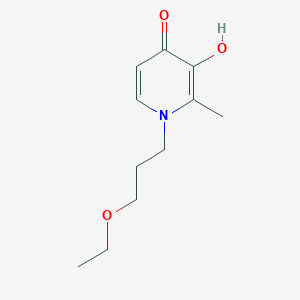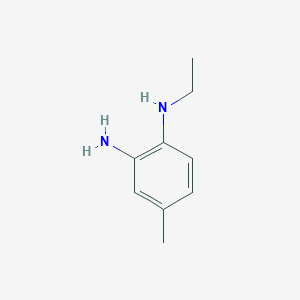
1-N-ethyl-4-methylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions. For example, the reaction of certain diamines with tetrachloronitrobenzene under high pressure can lead to products such as 1 : 1-product and a bridged 2 : 1-product, as observed in a study by Ibata, Zou, and Demura (1995) (Ibata, Zou, & Demura, 1995).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, has been analyzed, revealing interesting aspects like intramolecular hydrogen bonding and packing differences influenced by functionalization. Payne et al. (2010) provided detailed insights into this (Payne et al., 2010).
Chemical Reactions and Properties
Certain derivatives undergo reactions under specific conditions. For instance, the chlorination of similar compounds can lead to various products with distinct properties, as detailed by Calvert et al. (1992) in their study on 4-methylbenzene-1,2-diamine derivatives (Calvert, Hartshorn, Robinson, & Wright, 1992).
Physical Properties Analysis
The physical properties of related compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior. Studies like those by Yufit (2013) on diethylbenzenes offer valuable insights (Yufit, 2013).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure and reaction conditions. For example, the study by Ibata, Zou, and Demura (1995) shows how the reaction environment can affect the product ratio and types (Ibata, Zou, & Demura, 1995).
Wissenschaftliche Forschungsanwendungen
Solvent Interactions
Research on the solvent interactions of similar compounds, such as 4-methylbenzene-1,3-diamine, with various solvents (water, ethanol, propan-1-ol, and butan-1-ol) has provided insights into solute-solvent and solute-solute interactions. Studies have measured densities and viscosities to interpret these interactions, highlighting the importance of understanding the behavior of such compounds in different environments for applications in chemistry and material science (Zhu et al., 2014).
Chemical Synthesis
1-N-ethyl-4-methylbenzene-1,2-diamine and its derivatives are pivotal in the synthesis of complex molecules. For instance, the synthesis of 3,6-dimethoxybenzene-1,2-diamine from ortho- and para-dinitro derivatives demonstrates the compound's role in creating building blocks for further chemical synthesis, such as imidazobenzo(hydro)quinones, which are crucial for various chemical and pharmaceutical applications (Besset & Morin, 2009).
Material Science
In material science, derivatives of 1-N-ethyl-4-methylbenzene-1,2-diamine have been used to create advanced materials. For example, polyimides containing azomethine linkages have been synthesized using substituted aromatic diamines, which are relevant for the development of processable high-performance engineering plastics. These materials are characterized by their solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Iqbal et al., 2015).
Corrosion Inhibition
The compound and its related structures have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Novel synthesized compounds based on similar aromatic diamines have shown significant corrosion inhibition efficiency, highlighting the potential of 1-N-ethyl-4-methylbenzene-1,2-diamine derivatives in protecting metals from corrosion, which is vital for extending the lifespan of metal components in industrial settings (Singh & Quraishi, 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . These codes represent various health and safety hazards, including harm if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-N-ethyl-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHASWEPWWAHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-ethyl-4-methylbenzene-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
